Calcifediol monohydrate
Overview
Description
Mechanism of Action
Target of Action
Calcifediol, also known as 25-hydroxyvitamin D3, is an active metabolite of vitamin D3 . The primary target of Calcifediol is the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression when activated by Calcifediol .
Mode of Action
Calcifediol is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular VDRs that then function as transcription factors to modulate gene expression . This interaction results in the modulation of gene expression, either suppressing or activating certain genes .
Biochemical Pathways
The activation of VDR by Calcifediol affects various biochemical pathways. One of the key pathways influenced is the regulation of calcium and phosphate homeostasis, which is crucial for bone mineralization and skeletal health . Moreover, the interaction between the biologically active form of vitamin D and the VDR affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .
Pharmacokinetics
Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, Calcifediol achieves target serum 25(OH)D concentrations more rapidly . The intestinal absorption of Calcifediol is relatively preserved in patients with fat malabsorption and it is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .
Result of Action
The molecular and cellular effects of Calcifediol’s action are vast due to its influence on numerous genes. It plays an essential role in calcium and phosphate homeostasis, leading to proper bone mineralization and skeletal health . Moreover, it has been shown to bind to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties .
Biochemical Analysis
Biochemical Properties
Calcifediol monohydrate is involved in various biochemical reactions. It is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . Moreover, this compound may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to bind to the Vitamin D Receptor (VDR) with weaker affinity than calcitriol, thus exerting gene-regulatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into calcitriol, the active form of vitamin D3, in the kidney . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . This binding interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression are key to its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound achieves target serum 25(OH)D concentrations more rapidly than vitamin D3 . It has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a dose of 100 μg 25-OH-D3 kg-1 complete feed, it is well tolerated and could be accepted as the upper tolerated limit for chickens for fattening .
Metabolic Pathways
This compound is involved in the metabolic pathway of vitamin D. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After ingestion, exogenous vitamin D is packaged into chylomicrons for transport to the liver . Part of the vitamin D contained in chylomicrons can be absorbed by adipose tissue and skeletal muscle .
Subcellular Localization
It is known that this compound can trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcifediol monohydrate is synthesized through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. This enzymatic reaction is primarily catalyzed by the enzyme vitamin D 25-hydroxylase (CYP2R1) in the liver . The reaction conditions typically involve the use of microsomal fractions from liver tissue, which contain the necessary enzymes for hydroxylation.
Industrial Production Methods
Industrial production of calcifediol involves the extraction and purification of the compound from biological sources or through chemical synthesis. The process includes the hydroxylation of cholecalciferol using microbial or enzymatic methods, followed by purification steps such as chromatography to obtain high-purity calcifediol .
Chemical Reactions Analysis
Types of Reactions
Calcifediol monohydrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions can modify the hydroxyl groups on the calcifediol molecule, affecting its biological activity.
Common Reagents and Conditions
Hydroxylation: Enzymes such as CYP2R1 and 25-hydroxyvitamin D3-1α-hydroxylase are commonly used.
Oxidation and Reduction: Reagents like NADPH and oxygen are involved in enzymatic hydroxylation reactions.
Major Products Formed
The major product formed from the hydroxylation of calcifediol is calcitriol, which is the active form of vitamin D and plays a crucial role in calcium and phosphate metabolism .
Scientific Research Applications
Calcifediol monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a standard for analytical methods to measure vitamin D levels in biological samples.
Biology: Studied for its role in calcium and phosphate homeostasis and its effects on bone health.
Medicine: Used to treat vitamin D deficiency, hyperparathyroidism, and hypocalcemia in dialysis patients.
Industry: Utilized in the production of vitamin D supplements and fortified foods.
Comparison with Similar Compounds
Calcifediol monohydrate is often compared with other forms of vitamin D, such as:
Cholecalciferol (Vitamin D3): The precursor to calcifediol, which is hydroxylated in the liver to form calcifediol.
Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, formed by the hydroxylation of calcifediol in the kidney.
Ergocalciferol (Vitamin D2): Another form of vitamin D, which is less potent and less stable compared to cholecalciferol.
This compound is unique in that it is one step closer to the active form of vitamin D compared to cholecalciferol and has a more predictable and linear dose-response curve .
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLFSJXJGJBFJQ-WPUCQFJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63283-36-3 | |
Record name | Calcifediol [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063283363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIFEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6YZ13C99Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.